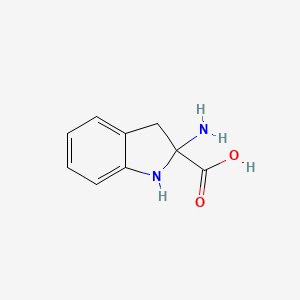

2-Aminoindoline-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

138402-22-9 |

|---|---|

Molekularformel |

C9H10N2O2 |

Molekulargewicht |

178.191 |

IUPAC-Name |

2-amino-1,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c10-9(8(12)13)5-6-3-1-2-4-7(6)11-9/h1-4,11H,5,10H2,(H,12,13) |

InChI-Schlüssel |

LLJFBJHAEKXFEE-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2NC1(C(=O)O)N |

Synonyme |

1H-Indole-2-carboxylicacid,2-amino-2,3-dihydro-(9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminoindane-2-carboxylic Acid: A Constrained Amino Acid Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-aminoindane-2-carboxylic acid, a conformationally restricted, non-proteinogenic amino acid. Its unique rigid structure makes it a valuable building block in medicinal chemistry and materials science. This document will delve into its chemical structure, synthesis, analytical characterization, and its burgeoning applications, particularly in the realm of drug discovery and peptidomimetics.

Introduction: The Significance of Conformational Constraint

In the landscape of drug design and molecular engineering, the principle of conformational constraint has emerged as a powerful strategy. By reducing the rotational freedom of a molecule, researchers can pre-organize it into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target. 2-Aminoindane-2-carboxylic acid (Aic) is a prime exemplar of a constrained amino acid, offering a rigid scaffold that has found utility in a range of scientific disciplines.[1]

This guide will serve as a detailed resource for professionals seeking to understand and utilize this unique chemical entity. We will explore the fundamental properties of 2-aminoindane-2-carboxylic acid, from its synthesis to its potential therapeutic applications, providing a solid foundation for its incorporation into innovative research and development projects.

Chemical Structure and Physicochemical Properties

2-Aminoindane-2-carboxylic acid is characterized by an indane bicyclic system with an amino group and a carboxylic acid group geminally substituted at the 2-position of the indane ring. This arrangement imparts significant steric hindrance and a fixed spatial orientation of the functional groups.

Chemical Structure:

Caption: Chemical structure of 2-Aminoindane-2-carboxylic acid.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |

| Molecular Weight | 177.2 g/mol | [2][3] |

| CAS Number | 27473-62-7 | [2][3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | >260 °C | [2] |

| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [3] |

Synthesis of 2-Aminoindane-2-carboxylic Acid

The synthesis of α,α-disubstituted amino acids like 2-aminoindane-2-carboxylic acid can be challenging due to the steric hindrance around the α-carbon. An efficient and scalable method has been reported in The Journal of Organic Chemistry, which proceeds via a two-step alkylation of a nucleophilic glycine equivalent.[4]

Synthesis Workflow:

Caption: Workflow for the synthesis of 2-Aminoindane-2-carboxylic acid.

Experimental Protocol:

This protocol is a summary of the method described by Soloshonok, et al.[4]

Step 1: Synthesis of the Intermediate Complex (6)

-

To a solution of the Ni(II) complex of the glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PABP) (2b) (12.2 mmol) in dichloromethane (CH₂Cl₂) (50 mL) is added o-xylylene dibromide (3) (13.1 mmol) and tetrapropylammonium iodide (1.83 mmol).

-

To this mixture, a 30% aqueous solution of sodium hydroxide (NaOH) (30 mL) is added.

-

The reaction mixture is stirred vigorously at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, water (100 mL) is added, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

-

The combined organic fractions are dried over magnesium sulfate (MgSO₄) and evaporated to yield the intermediate complex (6) with a 97.2% yield. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to form the Cyclized Product (7)

-

The crude intermediate complex (6) is cyclized under homogeneous conditions using sodium tert-butoxide (NaO-t-Bu) in dimethylformamide (DMF).

-

This step proceeds with a high chemical yield of 93.1% to give the cyclized product (7).

Step 3: Decomposition to Yield 2-Aminoindane-2-carboxylic Acid (1)

-

To a solution of methanol (MeOH) (22 mL) and 3 N hydrochloric acid (HCl) (11 mL) at 70 °C is added the cyclized product (7) (2.912 mmol).

-

The solution is stirred for 30 minutes, during which the red color of the solution will dissipate.

-

Upon complete reaction, the solution is evaporated to yield the final product, 2-aminoindane-2-carboxylic acid (1), with a 97.9% yield.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-aminoindane-2-carboxylic acid.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.1-7.2 ppm), Methylene protons (two doublets, ~3.1 and ~3.5 ppm, J ≈ 17.4 Hz)[4] |

| Mass Spectrometry (Predicted) | [M+H]⁺: 178.08626 m/z, [M+Na]⁺: 200.06820 m/z, [M-H]⁻: 176.07170 m/z[5] |

| Infrared (IR) Spectroscopy (Predicted) | Broad O-H stretch (carboxylic acid, ~3300-2500 cm⁻¹), N-H stretch (amine, ~3400-3250 cm⁻¹), C=O stretch (carboxylic acid, ~1760-1690 cm⁻¹), C-N stretch (~1250-1020 cm⁻¹), Aromatic C-H and C=C stretches |

Discussion of Expected IR Spectrum: The IR spectrum of 2-aminoindane-2-carboxylic acid is expected to exhibit several characteristic absorption bands. A very broad band from approximately 3300 to 2500 cm⁻¹ is anticipated due to the O-H stretching of the carboxylic acid, which often exists as a hydrogen-bonded dimer.[6] Superimposed on this broad band, the N-H stretching vibrations of the primary amine are expected to appear in the range of 3400-3250 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will present as a strong, intense band between 1760 and 1690 cm⁻¹.[6] Additionally, characteristic peaks for the aromatic ring (C-H and C=C stretching) and the C-N stretching of the amine will be present.

Applications and Biological Significance

The rigid structure of 2-aminoindane-2-carboxylic acid makes it a valuable component in various fields, most notably in medicinal chemistry and materials science.

5.1. Peptidomimetics and Drug Discovery:

The incorporation of constrained amino acids like 2-aminoindane-2-carboxylic acid into peptides can induce stable secondary structures, such as helices and turns.[4] This is a critical aspect of peptidomimetic design, as it can enhance the biological activity and metabolic stability of the peptide.[7] By locking a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to increased potency.

The structural similarity of the indane moiety to neurotransmitters suggests its potential for developing novel therapeutics for neurological disorders.[1][2] The parent compound, 2-aminoindane, is known to be a monoamine releasing agent, interacting with dopamine and norepinephrine transporters.[8] While the specific biological targets of 2-aminoindane-2-carboxylic acid are not yet fully elucidated, its rigid scaffold presents a promising starting point for the design of ligands for various receptors and enzymes in the central nervous system. Research has pointed towards potential neuroprotective, anti-inflammatory, and analgesic properties.[1]

Potential Mechanism of Action in Neurological Disorders:

Caption: Postulated mechanism of action for 2-Aminoindane-2-carboxylic Acid.

5.2. Materials Science:

Beyond its biological applications, 2-aminoindane-2-carboxylic acid has also been explored in the field of materials science. Its rigid structure can be leveraged to create novel polymers with enhanced mechanical properties, such as increased strength and flexibility.[1] Furthermore, its chiral nature makes it a useful auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.[1]

Stereochemistry and Asymmetric Synthesis

2-Aminoindane-2-carboxylic acid is a chiral molecule. For applications in drug development, it is often crucial to synthesize and evaluate the individual enantiomers, as they can exhibit different pharmacological activities and toxicities. Asymmetric synthesis routes are therefore of significant interest.

Methods for the asymmetric synthesis of 2-aminoindane derivatives have been developed, for instance, through palladium-catalyzed alkene carboamination reactions. These methods allow for the preparation of enantioenriched 2-aminoindanes, which can then be further functionalized to the corresponding carboxylic acids. The ability to stereoselectively synthesize this constrained amino acid opens up avenues for creating more specific and potent therapeutic agents.

Conclusion

2-Aminoindane-2-carboxylic acid stands out as a versatile and valuable building block for researchers at the forefront of medicinal chemistry and materials science. Its conformationally constrained structure provides a robust scaffold for the design of novel peptidomimetics, therapeutic agents targeting the central nervous system, and advanced materials. The well-established synthetic routes and the growing understanding of its potential applications make it a compelling molecule for further investigation and innovation. This guide has provided a technical foundation for understanding and utilizing this unique compound, with the aim of fostering its application in cutting-edge scientific endeavors.

References

-

Soloshonok, V. A., et al. (2005). Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry, 70(18), 7385–7388. [Link][4]

-

Neukam, M., et al. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Organic Letters, 17(19), 4810–4813. [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2249–2260. [Link][8]

-

IR Spectroscopy: Carboxylic Acids. University of Calgary. [Link][6]

-

2-aminoindane-2-carboxylic acid (C10H11NO2). PubChemLite. [Link][5]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Biomolecules, 13(6), 981. [Link][4]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Aminoindane-2-carboxylic acid | C10H11NO2 | CID 250936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-aminoindane-2-carboxylic acid (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Aminoindane-2-carboxylic Acid (CAS 27473-62-7)

Executive Summary

2-Aminoindane-2-carboxylic acid (Aic) , assigned CAS 27473-62-7 , is a non-canonical, conformationally restricted amino acid (ncAA). Structurally, it represents a cyclic analogue of phenylalanine (Phe) or phenylglycine (Phg), where the side chain is "tied back" into the backbone via a methylene bridge to the

For drug development professionals, Aic is a high-value scaffold used to constrain the conformational space of peptide-based drugs. By locking the

Chemical & Physical Profile

The following data aggregates experimentally verified properties essential for handling and characterization.

| Property | Specification |

| Chemical Name | 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid |

| Synonyms | 2-Aminoindane-2-carboxylic acid; H-Aic-OH; 2-Amino-2-indancarboxylic acid |

| CAS Number | 27473-62-7 |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 298–300 °C (dec) |

| Solubility | Soluble in dilute acid/base; sparingly soluble in water; insoluble in |

| pKa Values | |

| Storage | 2–8 °C, Desiccate (Hygroscopic potential) |

Structural Logic & Mechanism

The Principle of Conformational Restriction

In rational drug design, flexible peptides often suffer from poor bioavailability and rapid degradation. Aic addresses this by introducing steric constraint .

-

-Space Control: In Phenylalanine, the phenyl ring has free rotation around the

-

Secondary Structure Stabilization: The geminal disubstitution at the

-carbon (the amino and carboxyl groups plus the cyclic system) promotes the formation of turns and helices (e.g., -

Proteolytic Resistance: The steric bulk and non-natural structure prevent recognition by common peptidases (e.g., chymotrypsin), significantly extending the half-life of Aic-containing peptides.

Visualization: Logic Flow of Bioactivity

The following diagram illustrates how Aic transforms a flexible peptide into a potent drug candidate.

Figure 1: Mechanism of action for Aic in peptidomimetics. By reducing the entropic penalty of binding, affinity is increased.

Experimental Protocols

Protocol A: Synthesis via Bucherer-Bergs Reaction

This is the industrial "workhorse" method for generating CAS 27473-62-7 from 2-indanone. It is robust, scalable, and cost-effective.

Prerequisites:

-

Reactants: 2-Indanone, Potassium Cyanide (KCN), Ammonium Carbonate

. -

Solvent: 50% Ethanol/Water.

-

Safety: KCN is highly toxic. Work in a well-ventilated fume hood with cyanide antidote kits available.

Step-by-Step Methodology:

-

Hydantoin Formation:

-

Dissolve 2-indanone (1.0 eq) in 50% EtOH/

. -

Add

(3.0 eq) and KCN (1.5 eq). -

Heat the mixture to 60°C for 4–6 hours. The solution will darken, and a precipitate (hydantoin intermediate) may form.

-

Checkpoint: Monitor disappearance of ketone by TLC (Hexane/EtOAc).

-

Cool to 0°C. Acidify slightly to pH 6 to precipitate the spiro-hydantoin fully. Filter and wash with cold water.

-

-

Alkaline Hydrolysis:

-

Suspend the crude hydantoin in 3M NaOH (excess).

-

Reflux at 100°C for 24–48 hours. This opens the hydantoin ring.[1]

-

Note: This step requires high energy to break the stable hydantoin ring.

-

-

Isolation:

-

Cool the reaction mixture.

-

Neutralize carefully with concentrated HCl to pH 7.0 (isoelectric point) .

-

The amino acid (Aic) will precipitate as a white solid.

-

Filter, wash with water, then ethanol.

-

Purification: Recrystallize from water or water/ethanol if necessary.

-

Protocol B: Fmoc-Protection for Solid Phase Synthesis (SPPS)

To use Aic in peptide synthesis, the amine must be protected.

-

Reagents: Aic (1.0 eq), Fmoc-OSu (1.1 eq),

(2.0 eq). -

Solvent: Dioxane/Water (1:1).

-

Procedure:

-

Dissolve Aic in

solution. -

Add Fmoc-OSu solution in dioxane dropwise at 0°C.

-

Stir at RT for 12 hours.

-

Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[1]

-

Dry over

and concentrate to yield Fmoc-Aic-OH .

-

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis pathway via the Bucherer-Bergs reaction.

Applications in Drug Development

Researchers utilize CAS 27473-62-7 in the following high-impact areas:

-

STAT3 Inhibitors: Aic has been successfully incorporated into peptidomimetics targeting the SH2 domain of STAT3. By replacing native residues, Aic locks the peptide into the bioactive conformation required to disrupt STAT3 dimerization, a key pathway in cancer progression.

-

Neuroactive Peptides: Due to its structural similarity to Phenylalanine and its ability to cross the blood-brain barrier (when suitably modified), Aic is used in enkephalin analogues to improve analgesic potency.

-

Chiral Resolution Agents: The chiral derivatives of Aic (resolved via enzymatic resolution of the hydantoin or chiral HPLC) are used as chiral auxiliaries in asymmetric synthesis.

Supply Chain & Sourcing Guide

When sourcing CAS 27473-62-7, quality varies significantly between bulk chemical suppliers and specialized reagent vendors.

Supplier Evaluation Matrix:

| Tier | Supplier Type | Typical Purity | Recommended Use |

| Tier 1 | Specialized Peptide Reagent Vendors (e.g., Chem-Impex, Watanabe) | >98% (HPLC), NMR verified | GMP manufacturing, Late-stage synthesis |

| Tier 2 | General Catalog Suppliers (e.g., Aladdin, Sigma-Aldrich) | 95–97% | Early R&D, Screening |

| Tier 3 | Bulk Intermediates (Alibaba/Indiamart aggregators) | Variable (Req. validation) | Large scale synthesis (Must re-purify) |

Critical QC Check: Upon receipt, verify the Melting Point . A sharp melting point >290°C indicates high purity. A broad range (e.g., 260–280°C) suggests contamination with the hydantoin intermediate or inorganic salts.

References

-

Bucherer-Bergs Reaction Mechanism & History : Ware, E. (1950).[2] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[2] Link

-

Synthesis of 2-Aminoindane-2-carboxylic acid : Mendoza, J. et al. (2025). "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation". PubMed / NIH. Link

-

Peptidomimetic Applications (STAT3) : Mandal, P.K. et al. (2009). "Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activator of Transcription 3". Journal of Medicinal Chemistry. Link

-

Conformational Restriction in Drug Design : Life Chemicals. (2020). "Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design". Link

-

General Chemical Data : ChemicalBook. (2025). "27473-62-7 Technical Data". Link

Sources

Introduction: The Expanding Universe of Peptide Therapeutics with Non-Proteinogenic Amino Acids

An In-Depth Technical Guide to the Non-Proteinogenic Amino Acids Aic and I2ca: A Comparative Analysis for Advanced Drug Design

In the landscape of modern drug discovery, peptides represent a highly attractive class of therapeutics due to their high selectivity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and limited bioavailability, hindering their clinical potential.[1][2] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found in the standard genetic code—has emerged as a powerful tool to overcome these limitations.[1][2][] By introducing unique structural and chemical properties, NPAAs can fundamentally alter the pharmacokinetic profiles of peptide candidates, enhancing stability, potency, and cell permeability.[1][4]

This guide provides a deep comparative analysis of two influential NPAAs: 2-aminoindane-2-carboxylic acid (Aic) and L-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (I2ca). As a Senior Application Scientist, my objective is to move beyond mere description and delve into the causal relationships between the distinct structural constraints of these molecules and their strategic applications in rational drug design. We will explore their synthesis, conformational landscapes, and the specific advantages each offers in the development of next-generation peptidomimetics.

Part 1: Aic (2-Aminoindane-2-carboxylic acid) – The Rigid Scaffold for Backbone Engineering

2-Aminoindane-2-carboxylic acid (Aic) is a highly constrained, sterically hindered aromatic amino acid.[5] Its defining feature is the fusion of the side chain to the alpha-carbon, creating a rigid indane framework. This structure severely restricts the torsional freedom of the peptide backbone.

Chemical Structure and Conformational Constraints

The indane ring system locks the phi (φ) and psi (ψ) dihedral angles into a narrow, predictable range. This rigidity is a direct consequence of the cyclic nature of the Cα atom, making Aic an exceptional tool for inducing specific secondary structures, such as turns or helices, within a peptide sequence.[5] Unlike flexible amino acids that can adopt numerous conformations, Aic forces the peptide backbone into a well-defined local geometry.[6]

Caption: Chemical structure of 2-aminoindane-2-carboxylic acid (Aic).

Synthesis Overview

An efficient and scalable synthesis for Aic involves the two-step alkylation of a nucleophilic glycine equivalent.[7] A common method utilizes a Ni(II) complex of a glycine Schiff base, which is first monoalkylated with o-dibromoxylylene under phase-transfer conditions.[7] The resulting intermediate then undergoes an intramolecular cyclization to form the indane ring system.[7] Finally, decomposition of the complex yields the target Aic amino acid with high purity.[7] This method is practical for producing Aic on a scale suitable for research and development.[7]

Rationale and Applications in Drug Design

The primary utility of Aic lies in its ability to enforce conformational rigidity, which is a key strategy for improving the drug-like properties of peptides.

-

Enhanced Receptor Affinity and Selectivity: By locking a peptide into its bioactive conformation, Aic can significantly increase binding affinity for its target receptor. This pre-organization minimizes the entropic penalty of binding.

-

Increased Proteolytic Stability: The steric bulk and unnatural structure of the indane ring hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.

-

Structure-Activity Relationship (SAR) Studies: Aic serves as an invaluable probe in SAR studies. Replacing a native amino acid with Aic allows researchers to test hypotheses about the required backbone conformation for biological activity. If activity is retained or enhanced, it confirms the importance of that specific local structure.[8]

-

Peptidomimetic Scaffolding: Aic is used as a building block in the design of peptidomimetics, where its rigid structure can serve as a scaffold to present key pharmacophoric groups in a precise spatial orientation.[9]

Part 2: I2ca – The Constrained Phenylalanine and L-DOPA Analogue

L-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (I2ca) is a conformationally restricted analogue of both phenylalanine and, more specifically, L-3,4-dihydroxyphenylalanine (L-DOPA).[10] Its structure is based on the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, which is itself a well-known constrained phenylalanine analogue.[11]

Chemical Structure and Conformational Constraints

The tetrahydroisoquinoline framework of I2ca constrains the side-chain torsion angle (χ1) by incorporating the aromatic ring into a cyclic system with the backbone nitrogen. This restriction is fundamentally different from Aic's backbone constraint. I2ca primarily limits the spatial orientation of the aromatic side chain, making it an excellent mimic for the specific rotameric states of phenylalanine or L-DOPA that are required for receptor binding.

Caption: Chemical structure of I2ca.

Synthesis Overview

The synthesis of tetrahydroisoquinoline derivatives like I2ca often employs the Pictet-Spengler reaction.[12] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For I2ca, this would typically involve a derivative of dopamine (which provides the 6,7-dihydroxy pattern) reacting with a glyoxylic acid equivalent, followed by further synthetic manipulations to yield the final enantiomerically pure amino acid.

Rationale and Applications in Drug Design

I2ca is a specialized tool for mimicking the catechol-containing amino acid L-DOPA, a crucial precursor to neurotransmitters and a cornerstone therapy for Parkinson's disease.[10]

-

Neurological Drug Development: As a constrained L-DOPA surrogate, I2ca is used to design peptides and small molecules targeting dopamine receptors and transporters. Its fixed side-chain geometry can lead to highly selective ligands for specific receptor subtypes.

-

Probing Phenylalanine's Role: In its non-dihydroxylated form (Tic), it is widely used to probe the bioactive conformation of phenylalanine in peptide-receptor interactions.[11] The insights gained can then be translated to the design of more potent and selective analogues.

-

Bio-adhesives and Materials Science: L-DOPA is a key component of mussel foot proteins, responsible for their remarkable underwater adhesive properties.[13] Peptides incorporating I2ca can be designed to mimic these properties, leading to the development of novel bio-adhesives and coatings for medical and industrial applications.[13][14]

Part 3: Comparative Analysis – Aic vs. I2ca

The choice between Aic and I2ca is dictated by the specific design goal. Aic offers a general strategy for rigidifying the peptide backbone, while I2ca provides a more targeted approach for constraining an aromatic side chain, particularly for mimicking L-DOPA.

Summary of Key Properties

| Feature | Aic (2-aminoindane-2-carboxylic acid) | I2ca (L-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) |

| Core Structure | Indane | 6,7-dihydroxy-tetrahydroisoquinoline |

| Primary Constraint | Backbone Dihedral Angles (φ, ψ) | Side-Chain Torsion Angle (χ1) |

| Natural Amino Acid Mimic | General constrained residue; can mimic turn or helical structures. | Phenylalanine, Tyrosine, and specifically L-DOPA.[10][11] |

| Key Structural Feature | Cα atom is part of a bicyclic system. | Aromatic side chain is cyclized with the backbone nitrogen. |

| Primary Application Area | General peptide stabilization, induction of secondary structure, SAR studies.[5] | Design of receptor-specific ligands (e.g., dopaminergic), L-DOPA peptidomimetics, bio-adhesives.[10] |

| Typical Synthetic Route | Dialkylation of a glycine equivalent.[7] | Pictet-Spengler reaction.[12] |

Strategic Implementation in Drug Design

The logical relationship between these two NPAAs can be visualized as a choice between controlling the overall peptide shape versus controlling the orientation of a specific functional group.

Caption: Decision workflow for selecting Aic vs. I2ca in peptide design.

Part 4: Experimental Protocol – Incorporation of NPAAs via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Aic and I2ca into a peptide sequence is reliably achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16] This self-validating system involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of excess reagents drives reactions to completion, and impurities are easily removed by washing, ensuring high fidelity of the final product.[17]

General SPPS Cycle for NPAA Incorporation

This protocol assumes the use of a standard Fmoc-protected amino acid, which would be Boc-Aic-OH or a suitably protected Fmoc-I2ca(acetonide)-OH.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (standard and NPAA)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Washing solvent: Diethyl ether

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes. Drain.

-

Add fresh deprotection solution and agitate for 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling (NPAA or Standard AA):

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. Causality Note: The sterically hindered nature of Aic may require longer coupling times or the use of a more potent coupling agent like HATU to ensure the reaction proceeds to completion.

-

Drain the coupling solution.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the mass and purity using LC-MS.

-

SPPS Workflow Diagram

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Non-proteinogenic amino acids like Aic and I2ca are not merely exotic building blocks; they are precision tools that enable the rational design of highly optimized peptide therapeutics. Aic provides a robust method for global conformational control by rigidifying the peptide backbone, leading to enhanced stability and pre-organization for binding. In contrast, I2ca offers a nuanced approach to mimic and constrain the side chain of aromatic amino acids, particularly L-DOPA, allowing for the development of highly selective ligands for specific biological targets. The expert application of these distinct NPAAs, grounded in a deep understanding of their structural causality, is essential for navigating the complex challenges of modern drug development and unlocking the full therapeutic potential of peptides.

References

-

Gao, J., O'Brien, P. J., & Liras, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link][1]

-

Doan, T. L. P., & Pellois, J.-P. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 52(9), 1207-1226. [Link][2]

-

Gao, J., O'Brien, P. J., & Liras, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link][4]

-

Hruby, V. J. (1982). Conformationally constrained histidines in the design of peptidomimetics: strategies for the χ-space control. Molecules, 17(12), 14349-14375. [Link][12]

-

Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973-4976. [Link][7]

-

Novotny, J., & Kleywegt, G. J. (1987). Designing amino acids to determine the local conformations of peptides. The FASEB Journal, 1(2), 149-155. [Link][6]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link][8]

-

Grieco, P., & Carotenuto, A. (2016). Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. Molecules, 21(8), 1059. [Link][10]

-

Samaddar, S., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 40(13), 5899-5913. [Link][5]

-

Gibson, T. J., et al. (2017). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. ACS Chemical Biology, 12(7), 1780-1784. [Link][18]

-

Congdon, T. R., et al. (2022). Minimalistic ice recrystallisation inhibitors based on phenylalanine. Chemical Communications, 58(42), 6246-6249. [Link][19]

-

Zhang, L., et al. (2018). Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery. International Journal of Molecular Sciences, 19(7), 2054. [Link][13]

-

Naider, F., & Becker, J. M. (2004). Cross-Linking of a DOPA-Containing Peptide Ligand into its G Protein-Coupled Receptor. Journal of Biological Chemistry, 279(1), 59-62. [Link][14]

-

Sharma, A., & Kumar, V. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(35), 6796-6813. [Link][11]

-

Vengut-Climent, E., et al. (2011). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8, 10433. [Link][15]

-

Coin, I., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. RSC Advances, 4(61), 32658-32672. [Link][17]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cross-Linking of a DOPA-Containing Peptide Ligand into its G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. digital.csic.es [digital.csic.es]

- 18. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Minimalistic ice recrystallisation inhibitors based on phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

Conformationally Constrained Phenylalanine Analogues: Design, Synthesis, and Pharmacological Applications

Executive Summary

The conformational flexibility of the phenylalanine (Phe) side chain often results in entropic penalties upon receptor binding and susceptibility to proteolytic degradation. Conformationally constrained Phe analogues—such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) ,

Structural Classification & Design Logic

The design of constrained Phe analogues targets specific torsion angles (

Backbone-Side Chain Cyclization (The Tic Scaffold)

The most prominent class involves cyclization between the backbone nitrogen and the aromatic side chain.

-

Analogue: Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).[1]

-

Mechanism: Restricts the

torsion angle to near -

Impact: Forces the aromatic ring into a specific spatial orientation relative to the peptide backbone, often inducing a

-turn or preventing helix formation.

-Carbon Alkylation

-

Analogue:

-Methyl-Phenylalanine ( -

Mechanism: Introduction of a methyl group at the C

position severely restricts the backbone -

Impact: Strong promoter of

-helical or

Side-Chain Rigidification

-

Analogue: 2,3-Methanophenylalanine (Cyclopropane-Phe).

-

Mechanism: The cyclopropane ring fixes the

and -

Impact: "Freezes" the distance and orientation of the phenyl ring relative to the backbone, useful for mapping hydrophobic pockets.

Visualization: Conformational Constraint Hierarchy

Figure 1: Classification of phenylalanine constraints based on topological impact. Blue/Red/Green nodes indicate primary constraint classes.

Detailed Experimental Protocol: Synthesis of Boc-L-Tic-OH

The synthesis of Tic is a fundamental skill for medicinal chemists working with peptidomimetics. The most robust route utilizes the Pictet-Spengler reaction , which cyclizes a phenylalanine derivative with a formaldehyde equivalent.

Objective: Synthesis of N-tert-butoxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-L-Tic-OH).

Reagents & Materials[5][7]

-

Substrate: L-Phenylalanine (Enantiopure).

-

Cyclizing Agent: Formaldehyde (37% aq.) or Paraformaldehyde.

-

Acid Catalyst: Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA).

-

Protecting Group: Di-tert-butyl dicarbonate (

). -

Solvents: Water, Dioxane, Ethyl Acetate.

Step-by-Step Methodology

Step 1: Pictet-Spengler Cyclization

-

Dissolution: Dissolve L-Phenylalanine (10 g, 60.5 mmol) in 150 mL of 6N HCl.

-

Why: Strong acid is required to generate the iminium ion intermediate from formaldehyde and the amine.

-

-

Addition: Add Formaldehyde (37% aq. solution, 10 mL) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 95-100°C) for 4–6 hours.

-

Self-Validation: Monitor reaction progress via TLC (n-BuOH:AcOH:H2O 4:1:1). The starting Phe spot (ninhydrin positive) should disappear, replaced by a lower Rf spot (Tic).

-

-

Precipitation: Cool the mixture to 0°C. The hydrochloride salt of L-Tic often precipitates. If not, concentrate in vacuo to dryness.

Step 2: N-Boc Protection

-

Neutralization: Resuspend the crude L-Tic hydrochloride in a mixture of Water/Dioxane (1:1, 200 mL). Adjust pH to ~9.0 using 2N NaOH.

-

Acylation: Add

(1.2 eq, 15.8 g) in one portion. -

Reaction: Stir at room temperature for 12 hours, maintaining pH ~9 by periodic addition of NaOH.

-

Why: The basic pH ensures the secondary amine of the tetrahydroisoquinoline ring is nucleophilic.

-

-

Workup:

-

Wash the aqueous phase with Diethyl Ether (

mL) to remove unreacted -

Acidify the aqueous phase to pH 2.0 with 1N HCl (Careful:

evolution). -

Extract the product into Ethyl Acetate (

mL).

-

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes.[5]

Step 3: Quality Control

-

Chiral HPLC: Verify enantiomeric excess (ee > 98%) to ensure no racemization occurred during the acid reflux.

-

NMR:

H NMR should show the characteristic AB quartet of the benzylic protons at C-1 (approx. 4.4 ppm).

Visualization: Synthetic Workflow

Figure 2: Synthetic route for Boc-L-Tic-OH via Pictet-Spengler cyclization.

Pharmacological Application: The TIPP Case Study

The power of constrained analogues is best exemplified by the development of TIPP (Tyr-Tic-Phe-Phe), a highly selective

The Problem: Opioid Selectivity

Endogenous enkephalins (Tyr-Gly-Gly-Phe-Leu) are flexible and bind both

The Solution: Tic Substitution

Replacing the flexible Gly-Gly spacer or the Phe residue with Tic restricts the N-terminal tyrosine's spatial relationship with the C-terminal pharmacophores.

-

TIPP (Tyr-Tic-Phe-Phe-OH): The Tic residue at position 2 forces the peptide backbone into a specific folded conformation that excludes MOR binding but retains high affinity for DOR.

Comparative Data

The table below illustrates how the introduction of the constrained Tic residue dramatically shifts selectivity compared to flexible analogues.

| Peptide Sequence | Ki (DOR) [nM] | Ki (MOR) [nM] | Selectivity (MOR/DOR) | Interpretation |

| TIPP (H-Tyr-Tic-Phe-Phe-OH) | 1.2 | 1720 | 1433 | Highly Selective Antagonist [1] |

| TIP (H-Tyr-Tic-Phe-OH) | 2.6 | >10,000 | >3800 | Minimal pharmacophore [1] |

| DTLET (Tyr-D-Thr-Gly-Phe-Leu-Thr) | 1.6 | 25 | 15 | Flexible; Low Selectivity |

| TIPP[ | 0.3 | 3150 | 10,500 | Ultra-stable & Selective [2] |

Data Source: Schiller et al. (1992) and subsequent SAR studies.[6]

Mechanism of Action Visualization

The Tic residue acts as a "molecular hinge," preventing the induced fit required for

Figure 3: Mechanistic impact of Tic constraint on Opioid Receptor Selectivity.

Characterization & Validation

When synthesizing or utilizing these analogues, specific analytical markers confirm the constraint.

-

NMR Spectroscopy (NOE):

-

In flexible Phe, the

-protons average out. -

In Tic , strong Nuclear Overhauser Effects (NOE) are observed between the H-3 proton (chiral center) and the aromatic ring protons, confirming the fixed orientation.

-

-

Circular Dichroism (CD):

-

-Methyl-Phe peptides often display characteristic double minima at 208 and 222 nm, indicative of stabilized

-

-Methyl-Phe peptides often display characteristic double minima at 208 and 222 nm, indicative of stabilized

-

Enzymatic Stability Assay:

-

Incubate the analogue-containing peptide with Chymotrypsin.

-

Expectation: Analogue peptides should show

hours, whereas native Phe peptides degrade in minutes.

-

References

-

Schiller, P. W., et al. (1992). "The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists." Proceedings of the National Academy of Sciences.

-

Schiller, P. W. (2010). "Biased Ligands and Dual-Action Opioid Peptides."[7] The AAPS Journal.

-

Kotha, S., & Sreenivasachary, N. (2000).[1] "A new synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives via a [2 + 2 + 2] cycloaddition reaction." Bioorganic & Medicinal Chemistry Letters.

-

Hruby, V. J., et al. (1991). "Design of conformationally constrained amino acids and peptides."[8][9] Biochemical Journal.

-

BenchChem. (2024). "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)."

Sources

- 1. A new synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives via a [2 + 2 + 2] cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 6. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

2-Aminoindane-2-carboxylic acid molecular weight and formula

Molecular Weight, Formula, and Application in Peptidomimetic Design

Executive Summary

2-Aminoindane-2-carboxylic acid (Aic) is a rigid, achiral, non-proteinogenic amino acid utilized primarily as a conformational constraint in medicinal chemistry. Structurally, it represents a cyclized analog of phenylalanine (Phe) where the side-chain

Part 1: Physicochemical Profile

The following data constitutes the core specification for 2-Aminoindane-2-carboxylic acid. Researchers should verify these parameters during procurement or synthesis characterization.

Core Specifications Table

| Parameter | Value | Notes |

| IUPAC Name | 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Often abbreviated as Aic or Ind in peptide sequences.[1] |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | Monoisotopic Mass: 177.0790 Da |

| CAS Number | 27473-62-7 | Parent acid.[1][2] Hydrochloride salt often used for solubility. |

| Chirality | Achiral | Possesses a plane of symmetry through the C2-N-C(carbonyl) axis. |

| pKa (Predicted) | Typical of | |

| Solubility | Low in neutral H₂O; Soluble in dilute acid/base, DMSO, MeOH (heated). | High lattice energy due to zwitterionic crystal packing. |

| Melting Point | > 260 °C (dec.)[1][2][3] | Decomposes upon melting. |

Part 2: Structural Significance & Conformational Analysis

The "Constrained Phenylalanine" Paradigm

Aic is frequently deployed to map the bioactive conformation of phenylalanine-containing ligands. In standard phenylalanine, the side chain has significant rotational freedom around the

In Aic, the methylene "arms" of the indane ring tether the

-

Entropy Reduction: Pre-paying the entropic cost of binding. If the receptor requires a specific rotamer that mimics the Aic scaffold, the binding affinity (

) often increases due to a less negative -

Topological Symmetrization: Because Aic is achiral, it can sometimes mimic both L- and D- amino acid spatial arrangements depending on the vector of approach, though it is most often used to replace L-Phe in

-turn motifs. -

Secondary Structure Induction: Aic is a strong inducer of

-helices and

Part 3: Synthetic Methodologies

The most robust route for synthesizing Aic is the Bucherer-Bergs reaction starting from 2-indanone. This method is preferred over the Strecker synthesis for cyclic ketones because it yields the spiro-hydantoin intermediate, which is easier to purify by crystallization than the corresponding amino-nitrile.

Protocol: Bucherer-Bergs Synthesis of Aic[4]

Reagents: 2-Indanone, Potassium Cyanide (KCN), Ammonium Carbonate

Step 1: Formation of Spiro-Hydantoin Intermediate

-

Dissolution: Dissolve 2-indanone (1.0 eq) in 50% aqueous ethanol.

-

Addition: Add

(3.0 eq) and KCN (1.5 eq). Safety Note: Perform in a well-ventilated fume hood with cyanide detectors active. -

Reflux: Heat the mixture to 60–70 °C for 4–12 hours. The solution will typically turn from clear to a suspension as the hydantoin precipitates.

-

Isolation: Cool the reaction mixture to 0 °C. Acidify carefully to pH ~6 to ensure complete precipitation. Filter the solid spiro-hydantoin.

-

Self-Validation: The IR spectrum of the intermediate should show characteristic dual carbonyl stretches of the hydantoin ring (~1720 and 1770 cm⁻¹).

-

Step 2: Hydrolysis to Aic

-

Hydrolysis: Suspend the spiro-hydantoin in 3M NaOH (aq).

-

Heating: Reflux at 100 °C for 24 hours (autoclave conditions may speed this up). High temperature is required to break the stable hydantoin ring.

-

Neutralization: Cool to room temperature and neutralize with concentrated HCl to pH 7 (isoelectric point).

-

Crystallization: Aic will precipitate as a white solid. Recrystallize from water/ethanol.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of Aic via the Bucherer-Bergs reaction. This pathway avoids the instability often associated with amino-nitrile intermediates in Strecker synthesis.

Part 4: Applications in Drug Design

Aic is not merely a building block; it is a probe for structural biology.

Opioid Peptide Mimetics

In the development of Enkephalin analogs (Tyr-Gly-Gly-Phe-Leu), replacing Phe⁴ with Aic restricts the backbone flexibility.

-

Mechanism: The rigid indane ring prevents the "folding back" of the peptide chain in specific trajectories, allowing researchers to determine if the receptor requires an extended or folded conformation.

-

Outcome: Aic-containing analogs often show increased resistance to enzymatic degradation (proteolysis) because standard proteases (like chymotrypsin) cannot easily accommodate the sterically bulky, disubstituted

-carbon.

LAT1 Transporter Targeting

Recent studies indicate that bicyclic amino acids like Aic and its analogs can be substrates for the L-type Amino Acid Transporter 1 (LAT1).

-

Utility: This property allows Aic to be used as a "Trojan horse" scaffold to deliver drugs across the Blood-Brain Barrier (BBB), which LAT1 actively traverses.

Phenylalanine Ammonia-Lyase (PAL) Inhibition

Aic acts as a competitive inhibitor or slow substrate for PAL. The geometry of the indane ring mimics the transition state of phenylalanine deamination, making it a useful tool in plant physiology and mechanistic enzymology.

Decision Logic for Aic Incorporation

Figure 2: Decision matrix for incorporating Aic versus other aromatic constraints (like Tic) in peptide drug design.

Part 5: Analytical Characterization

To ensure the integrity of synthesized or purchased Aic, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9]

-

¹H NMR (D₂O/NaOD):

-

Aromatic Region: Multiplet at 7.1–7.3 ppm (4H, benzene ring).

-

Aliphatic Region: Distinctive pair of doublets (or singlet if resolution is low) around 3.0–3.5 ppm corresponding to the benzylic

protons. The geminal coupling (

-

-

¹³C NMR:

-

Carbonyl: ~180 ppm.

-

Quaternary C2: ~65–70 ppm (significantly downfield due to

and

-

Mass Spectrometry (MS)[10]

-

Method: ESI-MS (Positive Mode).

-

Target:

m/z. -

Fragmentation: Look for loss of COOH (

) or ammonia (

References

-

PubChem. (2025).[1][4][5] 2-Aminoindane-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

Behera, L. M., et al. (2020). Deciphering the conformational landscape of few selected aromatic noncoded amino acids. PMC. [Link]

-

Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. PubMed.[1][5] [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link][6][7][8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 27473-62-7 CAS MSDS (2-AMINOINDAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. PubChemLite - 2-aminoindane-2-carboxylic acid (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Aminoindane-2-carboxylic acid | C10H11NO2 | CID 250936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

Indane-Based Amino Acid Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by inherent liabilities, primarily their conformational flexibility, which leads to poor metabolic stability and reduced binding affinity.[1] To overcome these limitations, medicinal chemists have increasingly turned to the use of unnatural amino acids that introduce conformational constraints. Among these, indane-based amino acid scaffolds have emerged as a powerful tool for creating more drug-like peptides.[2]

The indane scaffold, a fusion of a benzene ring and a cyclopentane ring, provides a rigid bicyclic structure that, when incorporated into an amino acid, significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This pre-organization of the peptide into a bioactive conformation can lead to a substantial increase in binding affinity for its target, as the entropic penalty of binding is reduced.[1] Furthermore, the constrained conformation can shield the peptide bonds from enzymatic degradation, thereby enhancing its proteolytic stability and in vivo half-life.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of indane-based amino acid scaffolds in modern drug discovery.

Synthetic Strategies for Indane-Based Amino Acid Scaffolds

The synthesis of indane-based amino acids can be broadly categorized into two main approaches: the construction of the indane ring system onto an amino acid precursor and the introduction of the amino acid functionality onto a pre-existing indane scaffold. Chiral synthesis is paramount to ensure stereochemically pure building blocks for peptide synthesis.

Asymmetric Synthesis of 2-Aminoindane-2-carboxylic Acid via Ni(II) Schiff Base Alkylation

A robust and scalable method for the asymmetric synthesis of 2-aminoindane-2-carboxylic acid involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base.[5][6] This method offers high diastereoselectivity and yields.

The overall synthetic workflow is depicted below:

Caption: Workflow for the synthesis of enantiopure 2-aminoindane-2-carboxylic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

-

To a solution of glycine (1.0 eq) and the chiral auxiliary (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone, 1.0 eq) in methanol, add sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux for 1 hour.

-

Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol and continue to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated red solid by filtration.

-

Wash the solid with methanol and dry under vacuum to yield the chiral Ni(II)-glycine Schiff base complex.

Step 2: Phase-Transfer Catalyzed Alkylation

-

Suspend the Ni(II)-glycine complex (1.0 eq), α,α'-dibromo-o-xylene (1.1 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium iodide, 0.1 eq) in a biphasic system of dichloromethane and 50% aqueous NaOH.

-

Stir the mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by TLC.

-

After completion, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure to obtain the crude alkylated Ni(II) complex.

Step 3: Decomplexation and Purification

-

Dissolve the crude alkylated complex in a mixture of methanol and 6 M HCl.

-

Heat the solution to reflux for 4 hours.

-

Cool the reaction mixture and filter to remove the precipitated chiral auxiliary.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any remaining organic impurities.

-

Adjust the pH of the aqueous solution to 7 with a suitable base (e.g., LiOH) to precipitate the racemic 2-aminoindane-2-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield the product.

Step 4: Chiral Separation by HPLC

-

Dissolve the racemic 2-aminoindane-2-carboxylic acid in the mobile phase.

-

Perform chiral HPLC using a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD).[7][8]

-

Use an isocratic mobile phase, for example, a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v).

-

Monitor the elution at a suitable wavelength (e.g., 220 nm).

-

Collect the separated enantiomers and remove the solvent under reduced pressure to obtain the enantiomerically pure (R)- and (S)-2-aminoindane-2-carboxylic acids.

Molybdenum-Catalyzed [2+2+2] Cyclotrimerization

A more recent and elegant approach to constructing the indane ring system involves a molybdenum-catalyzed [2+2+2] cyclotrimerization of diynes with alkynes.[9][10] This method allows for the late-stage modification of peptides and the synthesis of a variety of substituted indane-based amino acids.

Caption: Molybdenum-catalyzed synthesis of an indane-fused peptide.

General Experimental Procedure:

-

To a solution of the diyne-containing peptide (1.0 eq) and the alkyne (1.5 eq) in a suitable solvent (e.g., toluene), add Mo(CO)₆ (0.1 eq).

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired indane-fused peptide.

Mechanistic Rationale for Improved Pharmacological Properties

The incorporation of indane-based amino acids into peptides confers several advantageous properties that can be rationalized at a molecular level.

Enhanced Proteolytic Stability

Proteases recognize and cleave peptide bonds within flexible, extended conformations of the substrate. The rigid indane scaffold forces the peptide backbone into a constrained conformation that is not recognized by the active site of many proteases.[1] This steric hindrance and conformational pre-organization significantly reduces the rate of enzymatic degradation, leading to a longer in vivo half-life.

Proteolytic Stability Assay Protocol:

-

Prepare solutions of the parent peptide and the indane-modified peptide in a suitable buffer (e.g., PBS).

-

Incubate the peptide solutions with a protease or a biological matrix like human serum or plasma at 37 °C.[3][11]

-

At various time points, quench the reaction by adding a solution of trifluoroacetic acid.

-

Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

-

Calculate the half-life (t₁/₂) of each peptide to determine the improvement in stability.

| Peptide | Half-life in Human Serum (hours) |

| Linear Parent Peptide | < 1 |

| Indane-Modified Peptide | > 24 |

Increased Binding Affinity

The binding of a flexible peptide to its receptor is entropically unfavorable due to the loss of conformational freedom upon binding. By pre-organizing the peptide into its bioactive conformation, the indane scaffold reduces this entropic penalty. This can lead to a significant increase in binding affinity (lower Ki or IC50 values).

Applications in Drug Discovery: The Case of HIV Protease Inhibitors

A prominent example of the successful application of an indane-related scaffold in an FDA-approved drug is Indinavir (Crixivan®), a potent HIV-1 protease inhibitor.[12][13] While Indinavir itself contains a closely related aminoindanol moiety rather than an amino acid, the principles of its design and its structure-activity relationship (SAR) provide valuable insights for the use of indane-based scaffolds.

The indanol fragment of Indinavir occupies the S2' subsite of the HIV protease active site, where it forms crucial hydrophobic and hydrogen-bonding interactions. The rigid indane ring system optimally positions the hydroxyl group and the amino group for these interactions, contributing to the high binding affinity of the inhibitor.

Structure-Activity Relationship (SAR) Insights for Indinavir Analogs:

| Modification to Indane Moiety | Effect on HIV Protease Inhibition |

| Removal of hydroxyl group | Significant loss of activity |

| Alteration of stereochemistry | Drastic reduction in potency |

| Substitution on the aromatic ring | Modulates binding affinity and pharmacokinetic properties |

Conformational Analysis of Indane-Containing Peptides

To experimentally validate the conformational constraints imposed by indane-based amino acids, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can be employed.[14][15][16]

NMR Spectroscopy:

-

NOE (Nuclear Overhauser Effect) data: Provides through-space distance constraints between protons, which can be used to define the peptide's three-dimensional structure.

-

³J-coupling constants: Relate to dihedral angles in the peptide backbone and side chains.

-

Chemical shift analysis: Deviations from random coil chemical shifts can indicate the presence of stable secondary structures.

Computational Modeling:

-

Molecular dynamics (MD) simulations: Can be used to explore the conformational landscape of the peptide and identify the most stable conformations.[17][18]

-

Quantum mechanics (QM) calculations: Can provide more accurate energetic information for different conformations.

These techniques can be used to generate a detailed model of the peptide's solution structure, confirming the turn-inducing or extended conformations stabilized by the indane scaffold.

Conclusion

Indane-based amino acid scaffolds represent a powerful and versatile platform for the design of next-generation peptide therapeutics. Their ability to impart conformational rigidity leads to significant improvements in proteolytic stability and binding affinity. The synthetic methodologies for their preparation are well-established and can be adapted for the synthesis of a diverse range of derivatives. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the strategic incorporation of indane-based amino acids will undoubtedly play an increasingly important role in the development of novel and effective drugs.

References

- Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312.

- BenchChem. (2025). Structural Basis of HIV-1 Protease Inhibition by Indinavir: An In-depth Technical Guide. BenchChem.

- Brand, J., et al. (2000). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 122(49), 12047-12056.

- Cui, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.

- D'Andrea, L. D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.

- Feng, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 41, 116215.

- Ghosh, A. K., et al. (2012). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry, 55(17), 7679-7691.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Indinavir.

- Kotha, S., et al. (2021). Design, Synthesis and Late‐Stage Modification of Indane‐Based Peptides via [2+2+2] Cyclotrimerization. Chemistry – An Asian Journal, 16(22), 3649-3657.

- Lipton, M. A., et al. (1973). Spectral Assignment and Conformational Analysis of Cyclic Peptides by Carbon-13 Nuclear Magnetic Resonance. Biochemistry, 12(19), 3611-3620.

- Mierke, D. F., et al. (1993). Conformational Analysis of a Cyclic Peptide by Means of a Combined Approach of NMR, CD and UV Absorption Spectroscopy. Helvetica Chimica Acta, 76(5), 1947-1958.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362440, Indinavir.

- Phenomenex. (n.d.).

- Pícha, J., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178241.

- Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173.

- Soloshonok, V. A., et al. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II)

- Tseliou, M., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 695, 231-252.

- Trost, B. M., & Dogra, K. (2002). Synthesis of novel quaternary amino acids using molybdenum-catalyzed asymmetric allylic alkylation. Journal of the American Chemical Society, 124(25), 7256-7257.

- U.S. National Library of Medicine. (n.d.). PubChem.

- van der Veken, P., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Medicinal Research Reviews, 35(6), 1147-1196.

- Belokon, Y. N., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(13), 4973-4976.

- Wikipedia. (n.d.). Indinavir.

- Zhang, H., et al. (2022). Nonlayered 2D ultrathin molybdenum nitride synthesized through the ammonolysis of 2D molybdenum dioxide.

- Zhang, Y., et al. (2022). Simple Synthesis of Molybdenum Carbides from Molybdenum Blue Nanoparticles.

- Zhao, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 285, 116248.

- Zhu, W., et al. (2021). Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Expert Opinion on Drug Discovery, 16(11), 1335-1350.

- Zuercher, W. J., et al. (2006). SAR studies: designing potent and selective LXR agonists. Bioorganic & Medicinal Chemistry Letters, 16(11), 3055-3060.

- Zuo, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.

- D'Andrea, L. D., et al. (2020). Bioinformatics and Biosimulations as Toolbox for Peptides and Peptidomimetics Design: Where Are We?. Frontiers in Molecular Biosciences, 7, 102.

- Perez, J. J., et al. (2021). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences, 8, 795454.

- Li, Y., et al. (2010). Effect of protease inhibitors on the quantitative and qualitative assessment of oral microorganisms. FEMS Microbiology Letters, 312(1), 59-65.

- Trost, B. M., & Toste, F. D. (2003). Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids.

- Sigma-Aldrich. (n.d.).

- Singh, R. K., et al. (2021). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction.

- Singh, S., et al. (2021). Diversity, molecular mechanisms and structure-activity relationships of marine protease inhibitors-A review. Pharmacological Research, 166, 105521.

- Sivan, F., et al. (2006). The use of chemically stabilised proteolytic enzymes in peptide synthesis. DORAS - DCU Research Repository.

- Trost, B. M., & Dogra, K. (2002). Synthesis of novel quaternary amino acids using molybdenum-catalyzed asymmetric allylic alkylation.

- U.S. Patent No. CN101413880B. (2012).

- Vinoth, S., et al. (2022). Synthesis and Characterization of Molybdenum Oxide Nanoparticles by Green Method.

- Worsfold, P., et al. (2015). The molybdenum blue reaction for the determination of orthophosphate revisited: Opening the black box. Analytica Chimica Acta, 890, 60-82.

Sources

- 1. researchgate.net [researchgate.net]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. Synthesis of novel quaternary amino acids using molybdenum-catalyzed asymmetric allylic alkylation [pascal-francis.inist.fr]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Architects: A Technical Guide to 2-Aminoindane-2-Carboxylic Acid (Aic) Derivatives

Topic: Achiral vs chiral 2-aminoindane-2-carboxylic acid derivatives Content Type: In-depth technical guide.

Executive Summary

2-Aminoindane-2-carboxylic acid (Aic) represents a unique scaffold in medicinal chemistry.[1] It serves as a conformationally restricted analogue of phenylalanine (Phe) and isovaline, locking the peptide backbone into specific geometries (typically

This guide addresses a critical, often misunderstood aspect of Aic chemistry: the stereochemical paradox . While the parent compound is achiral due to internal symmetry, its substituted derivatives exhibit chirality, necessitating distinct synthetic and resolution strategies. This document provides researchers with the logic, protocols, and data required to navigate these structural nuances effectively.

Part 1: The Stereochemical Paradox

The Symmetry of the Parent

The core structure of 2-aminoindane-2-carboxylic acid consists of an indane ring with both an amino and a carboxylic acid group attached to the C2 position.

-

Achiral Nature: In its unsubstituted form, the molecule possesses a plane of symmetry passing through the C2 carbon and bisecting the C5–C6 bond of the benzene ring. Consequently, the C2 atom is prochiral but not chiral. The molecule is superimposable on its mirror image.

-

Implication: Attempting to resolve unsubstituted Aic into enantiomers is a fundamental error. It exists as a single, achiral species.

Breaking the Symmetry (Desymmetrization)

Chirality is induced only when the symmetry of the indane core is broken. This occurs via:

-

Ring Substitution: Placing a substituent (e.g., -OMe, -F, -OH) on the benzene ring (positions 4, 5, 6, or 7) renders the paths from C2 to the aromatic ring non-equivalent.

-

Isotopic Labeling: Deuteration at one of the benzylic methylene positions.

Key Insight: For drug development, substituted Aic derivatives are often preferred because they allow for the exploration of specific hydrophobic pockets while maintaining the backbone rigidity of the parent scaffold.

Part 2: Synthetic Architectures

We present two distinct workflows: the Bucherer-Bergs protocol for the achiral parent (or racemic substituted analogs) and the Ni(II)-Nucleophilic Glycine route for asymmetric synthesis.

Workflow Visualization

Figure 1: Decision tree for synthetic routes based on required chirality and substitution patterns.

Protocol A: The Bucherer-Bergs Reaction (Standard)

Applicability: Unsubstituted Aic and racemic substituted derivatives. Mechanism: Thermodynamic control favors the formation of the hydantoin over the alpha-amino nitrile (Strecker).

Step-by-Step Methodology:

-

Reagent Setup: In a round-bottom flask, dissolve 2-indanone (1.0 eq) in 50% EtOH/H2O (0.5 M concentration).

-

Addition: Add (NH4)2CO3 (3.0 eq) and KCN (1.5 eq). Caution: KCN is fatal if inhaled or ingested. Perform in a well-ventilated fume hood with cyanide sensors active.

-

Cyclization: Heat the mixture to 60°C for 12–24 hours. The solution will initially darken, followed by the precipitation of the spiro-hydantoin.

-

Isolation: Cool to 0°C. Filter the solid precipitate. Wash with cold water and Et2O to remove unreacted ketone.

-

Hydrolysis (The Critical Step): The spiro-hydantoin is sterically hindered.

-

Suspend the hydantoin in 3M NaOH (aq).

-

Reflux (100°C+) for 24–48 hours. Monitoring by LC-MS is essential as conversion is slow.

-

Note: Acidic hydrolysis (6N HCl) often fails or requires sealed-tube conditions at 150°C.

-

-

Purification: Neutralize the solution to pH 7.0 with concentrated HCl. The amino acid will precipitate. Recrystallize from H2O/EtOH.[2]

Protocol B: Ni(II)-Complex Asymmetric Alkylation

Applicability: Enantioselective synthesis of substituted Aic derivatives. Concept: Uses a chiral Ni(II) complex (Belokon's glycine equivalent) to direct the stereochemistry of the incoming alkyl group.

Methodology:

-

Template Formation: Condense Glycine with a chiral auxiliary (e.g., (S)-BPB) in the presence of Ni(NO3)2 to form the planar chiral Ni(II) complex.

-

Double Alkylation: React the complex with

-dibromo-o-xylene (or substituted analog) using solid NaOH and a phase transfer catalyst (TBAB) in MeCN. -

Stereocontrol: The bulky chiral ligand blocks one face of the enolate, forcing the alkylation to occur from the opposite side.

-

Disassembly: Treat the cyclized complex with 2M HCl/MeOH. The chiral auxiliary is recovered, and the free chiral amino acid is released.

Part 3: Resolution of Racemic Derivatives

If Route A is used for substituted indanones (e.g., 5-methoxy-2-indanone), a racemate is formed. Resolution is required.

Strategy: Diastereomeric Salt Formation. Resolving Agent: (S)-(-)-1-Phenylethylamine or Cinchona alkaloids (Quinine/Quinidine).

Workflow:

-

Derivatization: Protect the amine (N-Boc) to prevent interference.

-

Salt Formation: Dissolve N-Boc-Aic derivative in hot EtOAc/EtOH. Add 0.55 eq of the chiral amine.

-

Fractional Crystallization: Allow to cool slowly. The less soluble diastereomeric salt will crystallize.

-

Validation: Filter crystals and analyze the supernatant via Chiral HPLC (Chiralpak IA or IC column, Hexane/IPA mobile phase).

-

Liberation: Treat the salt with 1M KHSO4 to regenerate the free acid.

Part 4: Peptidomimetic Utility & Data

Aic is a "

Comparative Conformational Parameters

| Amino Acid | Secondary Structure Preference | ||

| L-Phe | -60° to -150° (Flexible) | -60° to +150° (Flexible) | |

| Aib | ±50° to ±60° | ±40° to ±50° | |

| Aic (Achiral) | ±80° to ±90° | 0° to ±20° |

Biological Impact (Case Study: BACE1 Inhibition)

In the development of Beta-secretase (BACE1) inhibitors for Alzheimer's, replacing a flexible Phe residue with Aic resulted in:

-

Entropy: Reduced entropic penalty upon binding (

becomes less negative). -

Potency: 15-fold increase in